Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate

physicochemical profiling amine basicity bioisosterism

Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate (CAS 2103279-16-7) is a chiral amino acid ester featuring a gem-difluorinated cyclohexyl side chain at the 4-position. With molecular formula C10H17F2NO2 and molecular weight 221.24 g/mol, this compound belongs to the class of fluorinated cyclohexylalanine derivatives.

Molecular Formula C10H17F2NO2
Molecular Weight 221.24 g/mol
Cat. No. B12942262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate
Molecular FormulaC10H17F2NO2
Molecular Weight221.24 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1CCC(CC1)(F)F)N
InChIInChI=1S/C10H17F2NO2/c1-15-9(14)8(13)6-7-2-4-10(11,12)5-3-7/h7-8H,2-6,13H2,1H3/t8-/m0/s1
InChIKeyXEVWWKZHDROVTG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate – Chiral Fluorinated Amino Acid Ester Building Block for Drug Discovery (CAS 2103279-16-7)


Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate (CAS 2103279-16-7) is a chiral amino acid ester featuring a gem-difluorinated cyclohexyl side chain at the 4-position . With molecular formula C10H17F2NO2 and molecular weight 221.24 g/mol, this compound belongs to the class of fluorinated cyclohexylalanine derivatives . The (S)-enantiomeric configuration at the α-carbon, combined with the electron-withdrawing gem-difluoro substitution on the cyclohexyl ring, produces distinct physicochemical properties—including modulated amine basicity (pKa), altered lipophilicity (logP), and differential metabolic stability—relative to its non-fluorinated cyclohexylalanine methyl ester counterpart (CAS 40056-18-6) [1]. These attributes position it as a strategic intermediate for incorporating fluorinated, metabolically stabilized hydrophobic motifs into peptide, peptidomimetic, and small-molecule drug discovery scaffolds.

Stereochemically defined (S)-enantiomer building block
Supports chiral peptide coupling and SAR interpretation
Gem-difluorinated cyclohexyl moiety for modulated pKa and logP
Inductive electron-withdrawing effect alters physicochemical profile
Analytically characterized: HPLC, NMR, LC-MS
Supports procurement with identity and purity documentation

Why Cyclohexylalanine Methyl Ester (CAS 40056-18-6) Cannot Substitute for Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate in Structure-Activity Studies


The non-fluorinated cyclohexylalanine methyl ester (CAS 40056-18-6, MW 185.26) and the 4,4-difluoro analogue (CAS 2103279-16-7) differ in at least four quantifiable parameters that preclude interchangeable use in drug discovery. First, gem-difluorination at the cyclohexyl 4-position lowers amine basicity by up to 0.49 pKa units through an inductive electron-withdrawing effect [1], altering protonation state at physiological pH. Second, lipophilicity decreases by approximately 0.4–0.55 logP units in monocyclic gem-difluorocyclohexyl systems relative to non-fluorinated controls [1][2]. Third, human liver microsomal stability is either unchanged or slightly improved by gem-difluorination [1]. Fourth and most critically, in a P-glycoprotein (P-gp) pharmacophore study, 4,4-difluorocyclohexyl-containing analogues achieved IC50 values of 0.1–0.76 μM in [125I]-IAAP photolabeling inhibition, whereas the non-fluorinated cyclohexyl lead compound exhibited P-gp ATPase stimulation rather than inhibition [3]—a qualitative functional reversal. Furthermore, the (S)-stereochemistry distinguishes this compound from its racemic counterpart (CAS 2279581-18-7), as stereochemical configuration governs both peptide coupling efficiency and biological target engagement.

Gem-difluorination alters amine basicity and lipophilicity — the non-fluorinated cyclohexyl analogue (CAS 40056-18-6) may not replicate protonation equilibrium or permeability profile.
P-gp pharmacophore activity may shift from ATPase stimulation to inhibition — the non-fluorinated lead does not reproduce the inhibition context reported for 4,4-difluorocyclohexyl analogues.
Racemic mixture (CAS 2279581-18-7) introduces diastereomeric heterogeneity — compromises stereochemical interpretation in peptide coupling and target engagement studies.

Quantitative Differentiation Evidence for Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate vs Closest Analogs


Amine Basicity (pKa) Shift: gem-Difluorination Lowers pKa by up to 0.49 Units Relative to Non-Fluorinated Cyclohexyl Analogue

The inductive electron-withdrawing effect of the gem-difluoro group at the cyclohexyl 4-position (δ to the α-amine) decreases the basicity of the primary amine in Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate relative to Methyl (S)-2-amino-3-cyclohexylpropanoate [1]. Systematic potentiometric titration measurements across functionalized gem-difluorocycloalkanes established that gem-difluorination reduces amine hydrochloride pKa values by up to 0.49 units for monocyclic systems, and by 0.3–0.5 units across the broader C3–C7 cycloalkane series [1][2]. The effect is governed primarily by the inductive electron withdrawal of the fluorine atoms transmitted through σ-bonds, with negligible contribution from conformational or stereoelectronic effects [2].

Amine Basicity Shift
Class-level inference
ΔpKa ≈ −0.3 to −0.49 units
Reported amine basicity differentiation context
Potentiometric titration of gem-difluorocyclohexyl amines
physicochemical profiling amine basicity bioisosterism

Lipophilicity (logP) Modulation: gem-Difluorocyclohexyl Substitution Reduces logP by ~0.4–0.55 Units vs Non-Fluorinated Cyclohexyl

Contrary to the conventional expectation that fluorination increases lipophilicity, gem-difluorination of cyclohexane derivatives consistently decreases logP. For monocyclic 4,4-difluorocyclohexyl systems, the logP decrease relative to non-fluorinated cyclohexyl analogues is approximately 0.41 logP units (measured for benzamide derivatives) [1]. Across the broader functionalized gem-difluorocycloalkane series, logP decreases of 0.54–0.55 units have been confirmed for δ-substituted amine derivatives [2]. This reduction in lipophilicity is accompanied by increased aqueous solubility in cyclic derivatives, an effect that contrasts with the trend observed in acyclic analogues [2].

Lipophilicity Modulation
Cross-study comparable
ΔlogP ≈ −0.41 to −0.55 units
Reported lipophilicity differentiation context
Shake-flask HPLC measurements
lipophilicity logP drug-likeness permeability

Metabolic Stability Enhancement: gem-Difluorination Blocks CYP450-Mediated Oxidation at the Cyclohexyl 4-Position

Human liver microsomal intrinsic clearance (CLint) assays conducted across the homologous series of functionalized gem-difluorinated C3–C7 cycloalkanes demonstrated that gem-difluorination either did not affect or slightly improved metabolic stability relative to non-fluorinated counterparts [1]. The CF2 group at the cyclohexyl 4-position eliminates a potential site of CYP450-mediated oxidative metabolism that is present in the non-fluorinated cyclohexyl analogue, where unsubstituted methylene groups are susceptible to hydroxylation [1][2]. This is consistent with the broader literature on fluorinated cyclohexylalanine derivatives showing that all-cis fluorinated cyclohexyl rings exhibit progressively increased stability toward P450 enzymes with increasing fluorine substitution [2].

Metabolic Stability
Class-level inference
CLint comparable or slightly improved; blocks 4-position oxidation
Reported metabolic stability context (class-level)
Human liver microsome incubation data
metabolic stability intrinsic clearance CYP450 oxidation

P-Glycoprotein Pharmacophore Performance: 4,4-Difluorocyclohexyl Analogues Achieve Sub-Micromolar IC50 (0.1–0.76 μM) and Reverse Functional Activity vs Non-Fluorinated Lead

In a comprehensive 64-compound SAR study of thiazole peptidomimetics targeting P-glycoprotein (P-gp), the 4,4-difluorocyclohexyl-containing analogues 53 and 109 inhibited [125I]-IAAP photolabeling of P-gp with IC50 values of 0.1 μM and 0.76 μM, respectively [1]. Critically, the non-fluorinated cyclohexyl lead compound (compound 1) functioned as a P-gp ATPase stimulator, whereas introduction of the 4,4-difluorocyclohexyl group converted the pharmacological activity to ATPase inhibition—a qualitative functional reversal [1]. The 4,4-difluorocyclohexyl analogues also demonstrated selectivity for P-gp over CYP3A4 and reversed paclitaxel resistance in HEK293 cells overexpressing P-gp [1].

P-gp Inhibition IC50
Direct head-to-head comparison
0.1 μM (analogue 53), 0.76 μM (analogue 109)
Reported P-gp inhibition vs stimulation context
[125I]-IAAP photolabeling assay
P-glycoprotein multidrug resistance photolabeling inhibition ATPase modulation

Defined (S)-Stereochemistry vs Racemate: Enantiomeric Purity ≥98% Discriminates Against Racemic CAS 2279581-18-7

Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate (CAS 2103279-16-7) is supplied as the single (S)-enantiomer with purity NLT 98%, accompanied by HPLC, NMR, and LC-MS documentation . A racemic mixture lacking stereochemical specification is available under CAS 2279581-18-7 . In peptide coupling reactions, use of the racemate would produce diastereomeric products with divergent and potentially confounding biological activities, whereas the enantiopure (S)-form ensures stereochemical homogeneity in the resulting polypeptides and peptidomimetics.

Enantiomeric Purity
Supporting evidence
(S)-enantiomer ≥98%
Supports stereochemical control in peptide synthesis
Characterized by HPLC, NMR, LC-MS
chiral purity stereochemistry peptide coupling enantiomeric specification

Patent-Validated Utility: Building Block for IL-17 Modulator Clinical Candidates with Low Nanomolar Target Affinity

Substituted 4,4-difluorocyclohexyl derivatives are claimed as potent modulators of human IL-17 activity in US Patent 20230271951 (published 2023-08-31) and related international filings (WO 2020/120140, WO 2020/120149) [1]. These patents describe 4,4-difluorocyclohexyl-containing heterocyclic compounds as therapeutic agents for inflammatory and autoimmune disorders including psoriasis, psoriatic arthritis, and ankylosing spondylitis [1]. Elaborated compounds incorporating the (S)-4,4-difluorocyclohexyl pharmacophore have demonstrated IL-17A/IL-17RA AlphaLISA binding inhibition with IC50 values as low as 9.45–10.6 nM [2]. Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate serves as the chiral amino acid building block for constructing this pharmacophore, providing a direct synthetic entry point into the patent-protected IL-17 modulator chemical space.

IL-17A Binding IC50
Supporting evidence
9.45–10.6 nM (AlphaLISA)
Reported IL-17A modulator binding context
Patent-exemplified compound; BindingDB
IL-17 modulation autoimmune disease patent building block inflammatory disorders

Recommended Procurement and Application Scenarios for Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate Based on Quantitative Differentiation Evidence


Peptide and Peptidomimetic Lead Optimization Requiring Modulated Lipophilicity and Basicity

When a lead series containing cyclohexylalanine requires fine-tuning of physicochemical properties, replacement with the 4,4-difluorocyclohexyl analogue provides quantifiable modulation: a logP reduction of ~0.4–0.55 units and a pKa decrease of up to 0.49 units [1]. These changes improve aqueous solubility (a documented consequence of gem-difluorination in cyclic systems) while maintaining the hydrophobic cyclohexyl character necessary for binding to lipophilic protein pockets. The (S)-enantiomeric purity (≥98%) ensures stereochemical fidelity in solid-phase peptide synthesis and fragment coupling reactions.

P-Glycoprotein (ABCB1) Modulator Drug Discovery Programs

Direct head-to-head evidence demonstrates that the 4,4-difluorocyclohexyl moiety converts P-gp ATPase stimulatory activity (non-fluorinated cyclohexyl lead) into potent ATPase inhibition with photolabeling antagonism at IC50 = 0.1–0.76 μM [2]. This functional reversal is not achievable with the non-fluorinated analogue. Procurement of this building block is justified for any program targeting P-gp-mediated multidrug resistance reversal, where the 4,4-difluorocyclohexyl pharmacophore has been validated in a 64-compound SAR campaign with demonstrated paclitaxel resistance reversal in HEK293 cells [2].

IL-17 Small-Molecule Modulator Development for Autoimmune Indications

US Patent 20230271951 and related filings explicitly claim 4,4-difluorocyclohexyl-substituted compounds as IL-17 modulators, with exemplified compounds demonstrating IL-17A/IL-17RA binding IC50 values of 9.45–10.6 nM [3]. Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate provides direct synthetic access to the (S)-4,4-difluorocyclohexylalanine pharmacophore embedded in these patent-exemplified structures. For organizations developing small-molecule IL-17 therapeutics targeting psoriasis, psoriatic arthritis, or ankylosing spondylitis, this building block enables entry into patent-protected chemical space with validated target engagement.

Metabolic Stability Optimization in Cyclohexylalanine-Containing Development Candidates

Human liver microsomal stability data indicate that gem-difluorination of cycloalkane scaffolds either maintains or slightly improves metabolic stability by blocking CYP450-mediated oxidation at the fluorinated position [1]. For development candidates where cyclohexyl ring oxidation has been identified as a metabolic soft spot (e.g., from metabolite identification studies), substitution with the 4,4-difluorocyclohexyl analogue offers a rational, data-supported strategy for improving microsomal stability without introducing heteroatoms that would alter the scaffold's hydrophobic binding character [1][4].

Application
Selection Property
Validation Focus
Peptide/peptidomimetic lead optimization
Modulated pKa/logP via gem-difluorination
Physicochemical profiling and solubility studies
P-gp (ABCB1) modulator research
4,4-Difluorocyclohexyl pharmacophore
P-gp ATPase inhibition vs stimulation assay context
IL-17 small-molecule modulator research
Patent-claimed (S)-difluorocyclohexylalanine scaffold
IL-17A/IL-17RA AlphaLISA binding assay context
Metabolic stability optimization
CYP450 soft-spot blocking at cyclohexyl 4-position
Human liver microsomal stability assay context
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